5-ホルミルアミノ-1H-ピラゾール-4-カルボキサミド

概要

説明

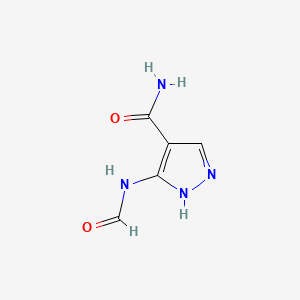

3-(Formylamino)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C5H6N4O2. It is known for its role as an impurity in allopurinol, a medication used to treat gout and kidney stones . This compound is also of interest in various scientific research fields due to its unique chemical structure and properties.

科学的研究の応用

3-(Formylamino)-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its role as an impurity in allopurinol and its potential therapeutic effects.

Industry: Used in the development of new materials and chemical processes.

作用機序

Target of Action

The primary targets of 5-Formylamino-1H-pyrazole-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .

Mode of Action

5-Formylamino-1H-pyrazole-4-carboxamide interacts with FGFRs as a covalent inhibitor . It targets both wild-type FGFRs and the gatekeeper mutants . The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .

Biochemical Pathways

The compound affects the biochemical pathways mediated by FGFRs . The aberrant activation of these pathways in various cancers has led to the development of several FGFR inhibitors .

Result of Action

The compound strongly suppresses the proliferation of NCI–H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . The X-ray co-crystal structure revealed that it irreversibly binds to FGFR1 .

生化学分析

Biochemical Properties

5-Formylamino-1H-pyrazole-4-carboxamide has been shown to interact with FGFRs . These interactions are believed to be covalent in nature, meaning the compound forms a chemical bond with the FGFRs . This interaction can inhibit the function of the FGFRs, which play a critical role in various cellular processes .

Cellular Effects

The effects of 5-Formylamino-1H-pyrazole-4-carboxamide on cells are primarily related to its interaction with FGFRs . By inhibiting these receptors, the compound can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress the proliferation of certain cancer cells .

Molecular Mechanism

The molecular mechanism of action of 5-Formylamino-1H-pyrazole-4-carboxamide involves its covalent binding to FGFRs . This binding can inhibit the function of the receptors, leading to changes in cell signaling, gene expression, and metabolism . The compound has been shown to bind irreversibly to FGFR1 .

Temporal Effects in Laboratory Settings

The effects of 5-Formylamino-1H-pyrazole-4-carboxamide in laboratory settings can change over time . Specific information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Formylamino)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxamide with formic acid or formic anhydride. The reaction is usually carried out in a solvent such as methanol or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-(Formylamino)-1H-pyrazole-4-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions

3-(Formylamino)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazole derivatives.

類似化合物との比較

Similar Compounds

5-Amino-1H-pyrazole-4-carboxamide: A related compound with similar structural features but different functional groups.

Ethyl 5-formylamino-1H-pyrazole-4-carboxylate: Another derivative with an ethyl ester group instead of an amide group.

Uniqueness

3-(Formylamino)-1H-pyrazole-4-carboxamide is unique due to its specific formyl and amide functional groups, which confer distinct chemical reactivity and biological activity. Its role as an impurity in allopurinol also highlights its significance in pharmaceutical research .

生物活性

3-(Formylamino)-1H-pyrazole-4-carboxamide, also known as 5-formylamino-1H-pyrazole-4-carboxamide, is a heterocyclic compound with significant potential in pharmacology due to its structural characteristics and biological activities. This compound has garnered attention primarily due to its presence as an impurity in allopurinol, a medication commonly used to treat gout. Understanding its biological activity is crucial for evaluating its safety and efficacy in medicinal chemistry.

- Molecular Formula : C6H7N3O2

- Molecular Weight : 154.13 g/mol

- Melting Point : Approximately 76.5 °C

- Structure : The compound features a pyrazole ring, a formylamino group, and a carboxamide functional group which contribute to its reactivity and biological profile.

Biological Activity Overview

Research indicates that 3-(Formylamino)-1H-pyrazole-4-carboxamide exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has shown promise in inhibiting enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Enzyme Inhibition : It acts as a competitive inhibitor against certain enzymes, particularly those related to uric acid production and inflammatory processes.

- Molecular Docking Studies : These studies indicate that the compound binds effectively to target proteins, supporting its potential as a scaffold for drug design.

The biological activity of 3-(Formylamino)-1H-pyrazole-4-carboxamide can be attributed to its ability to interact with various biological targets:

- Enzyme Interaction : It inhibits xanthine oxidase, similar to allopurinol, which is crucial for managing hyperuricemia and gout.

- Molecular Interactions : The compound's unique functional groups enhance its binding affinity to target proteins involved in inflammatory responses.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of 3-(Formylamino)-1H-pyrazole-4-carboxamide:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(Formylamino)-1H-pyrazole-4-carboxamide | C5H6N4O2 | Similar structure but different substitution pattern |

| Allopurinol | C5H4N4O3 | Known for treating gout; shares pyrazole core |

| 3-Amino-1H-pyrazole-4-carboxamide | C5H6N4O2 | Exhibits different biological activity patterns |

Case Studies and Research Findings

Recent studies have highlighted the biological effects of 3-(Formylamino)-1H-pyrazole-4-carboxamide:

- Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

- Xanthine Oxidase Inhibition : Detailed kinetic studies revealed that 3-(Formylamino)-1H-pyrazole-4-carboxamide acts as a potent inhibitor of xanthine oxidase, with IC50 values comparable to those of allopurinol.

- Molecular Docking Analysis : Computational studies showed favorable binding interactions between the compound and the active site of xanthine oxidase, suggesting a mechanism similar to that of established inhibitors.

特性

IUPAC Name |

5-formamido-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4(11)3-1-8-9-5(3)7-2-10/h1-2H,(H2,6,11)(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVXRGIJTKYXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176941 | |

| Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22407-20-1 | |

| Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022407201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FORMYLAMINO-1H-PYRAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0204JQL303 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。